molecular formula CH5O2P B8618288 Methylphosphonous acid

Methylphosphonous acid

Cat. No.: B8618288
M. Wt: 80.023 g/mol
InChI Key: PMVVRSKJCGEFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylphosphonous acid is a useful research compound. Its molecular formula is CH5O2P and its molecular weight is 80.023 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Science

Methylphosphonous Acid in Marine Ecosystems

This compound is produced by marine microbes and plays a crucial role in the phosphorus cycle within oceanic environments. Its biosynthesis is linked to methane production, as certain marine microorganisms utilize this compound as a phosphorus source, leading to the generation of methane—a potent greenhouse gas. This process is particularly relevant in nutrient-limited marine environments where traditional phosphorus sources may be scarce .

Photo-degradation Studies

Research has shown that this compound undergoes photo-degradation when exposed to ultraviolet (UV) light. The mechanisms of this degradation involve the cleavage of the carbon-phosphorus (C–P) bond, which can be influenced by environmental conditions such as pH levels. Studies utilizing density functional theory (DFT) have provided insights into the reaction pathways and the role of reactive oxygen species (ROS) in this process . The findings suggest that alkaline conditions favor the degradation of this compound, contributing to its environmental fate and impact on aquatic ecosystems .

Synthetic Chemistry

Precursor in Organophosphate Synthesis

This compound is utilized as an intermediate in the synthesis of various organophosphate compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be converted into methylphosphonic dichloride, which is a key reagent in organic synthesis and has applications in developing nucleoside analogs .

Table 1: Environmental Impact of this compound

ParameterObservation
SourceMarine microbes
RolePhosphorus source for methane-producing bacteria
Degradation MechanismUV-induced C–P bond cleavage
Optimal ConditionsAlkaline pH enhances degradation

Table 2: Synthesis Applications

ApplicationDescription
Organophosphate SynthesisIntermediate for various organophosphate compounds
Nucleoside Analog ProductionUsed in preparing protected deoxyribonucleosides
Biochemical ResearchInvestigated for microbial metabolic pathways

Properties

Molecular Formula

CH5O2P

Molecular Weight

80.023 g/mol

IUPAC Name

methylphosphonous acid

InChI

InChI=1S/CH5O2P/c1-4(2)3/h2-3H,1H3

InChI Key

PMVVRSKJCGEFIY-UHFFFAOYSA-N

Canonical SMILES

CP(O)O

Origin of Product

United States

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